
6-(Methylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylsulfonyl)quinolin-4-amine is a quinoline derivative with a molecular formula of C10H10N2O2S. This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities. Quinoline derivatives are often used in the development of new drugs due to their diverse therapeutic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reactants .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis and solvent-free reactions are used to enhance efficiency and reduce waste . Catalysts like copper and cobalt are also used to facilitate the reactions under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylsulfonyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly used.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted quinolines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
6-(Methylsulfonyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-(Methylsulfonyl)quinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane and inhibits essential enzymes, leading to cell death. In anticancer research, it interferes with DNA replication and induces apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound, known for its broad spectrum of biological activities.
4-Aminoquinoline: Used in antimalarial drugs like chloroquine.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A selective inhibitor of RIP2 kinase with potential therapeutic applications.
Uniqueness
6-(Methylsulfonyl)quinolin-4-amine is unique due to its specific methylsulfonyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H10N2O2S |
|---|---|
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
6-methylsulfonylquinolin-4-amine |
InChI |
InChI=1S/C10H10N2O2S/c1-15(13,14)7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) |
Clave InChI |
ZTABUGVPXLMAJU-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methyl-butanoyl]amino]-5-ureido-pentanoyl]amino]phenyl]methyl N-[2-(tert-butoxycarbonylamino)ethyl]carbamate](/img/structure/B13665983.png)
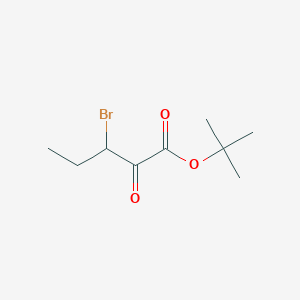

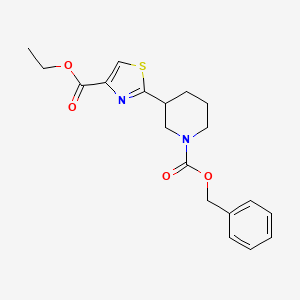

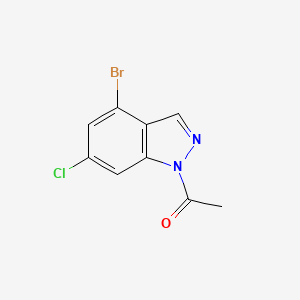

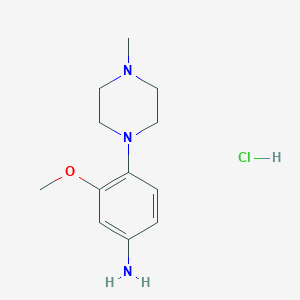

![Methyl benzo[d]isothiazole-4-carboxylate](/img/structure/B13666045.png)


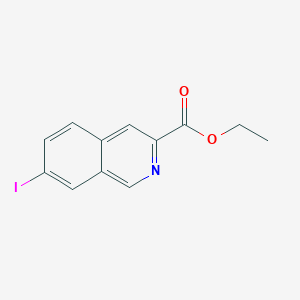
![5-methyl-2-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B13666066.png)
